Unii-9D4T5WR7DV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCD-3693 is a synthetic analog of the endogenous neuroactive steroid pregnanolone. It is known for its potent sedative and hypnotic actions, primarily acting as a gamma-aminobutyric acid receptor agonist. This compound has been studied for its effects on sleep-wake states, anxiety, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
CCD-3693 is synthesized through a series of chemical reactions starting from pregnanoloneThe reaction conditions typically involve the use of reagents such as trifluoromethyl iodide and a base like potassium carbonate in an organic solvent .
Industrial Production Methods
Industrial production of CCD-3693 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
CCD-3693 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate in an organic solvent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride and an appropriate electrophile
Major Products
The major products formed from these reactions include various analogs of CCD-3693 with different functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
CCD-3693 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of gamma-aminobutyric acid receptor agonists.
Biology: Investigated for its effects on sleep-wake cycles and anxiety in animal models.
Medicine: Explored as a potential treatment for sleep disorders, anxiety, and epilepsy.
Industry: Used in the development of new sedative and hypnotic drugs
Mechanism of Action
CCD-3693 exerts its effects by acting as a gamma-aminobutyric acid receptor agonist. It binds to the gamma-aminobutyric acid receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. This leads to increased non-rapid eye movement sleep, reduced anxiety, and anticonvulsant effects. The molecular targets include the gamma-aminobutyric acid receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Pregnanolone: The endogenous neuroactive steroid from which CCD-3693 is derived.
Triazolam: A benzodiazepine with similar sedative and hypnotic effects.
Zolpidem: A non-benzodiazepine hypnotic agent.
Pentobarbital: A barbiturate with sedative and hypnotic properties.
Uniqueness
CCD-3693 is unique due to its specific modifications, which enhance its oral bioavailability and selectivity for gamma-aminobutyric acid receptors. Unlike other compounds, CCD-3693 does not significantly interfere with rapid eye movement sleep and has a more selective effect on reducing wakefulness with less impairment of locomotor activity .
Properties
CAS No. |
162883-07-0 |
---|---|
Molecular Formula |
C21H31F3O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H31F3O2/c1-12(25)17-5-6-18-16-4-3-13-11-20(26,21(22,23)24)10-8-14(13)15(16)7-9-19(17,18)2/h13-18,26H,3-11H2,1-2H3/t13-,14+,15-,16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
ILXTYBLMPFRGAC-ZYXUFUNZSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@](C4)(C(F)(F)F)O)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(C4)(C(F)(F)F)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(C4)(C(F)(F)F)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCD-3693; CCD 3693; CCD3693; CO-32693; CO 32693; CO32693 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.